molecular formula C19H22N4O4 B12164187 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide

Cat. No.: B12164187
M. Wt: 370.4 g/mol
InChI Key: VZLFLKCNNOOQLL-UHFFFAOYSA-N
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Description

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core, a methoxy group, and a triazole moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide typically involves multiple steps. One common approach is the condensation of 7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl with a suitable triazole derivative under specific reaction conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl propanoic acid
  • 6-methyl-2H-1-benzopyran-2-one
  • 4-methyl-2-oxo-2H-chromen-7-yl

Uniqueness

Compared to similar compounds, 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide stands out due to its unique combination of a chromen-2-one core and a triazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H22N4O4

Molecular Weight

370.4 g/mol

IUPAC Name

3-(7-methoxy-4-methyl-2-oxochromen-6-yl)-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)propanamide

InChI

InChI=1S/C19H22N4O4/c1-10(2)18-21-19(23-22-18)20-16(24)6-5-12-8-13-11(3)7-17(25)27-15(13)9-14(12)26-4/h7-10H,5-6H2,1-4H3,(H2,20,21,22,23,24)

InChI Key

VZLFLKCNNOOQLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC3=NNC(=N3)C(C)C

Origin of Product

United States

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